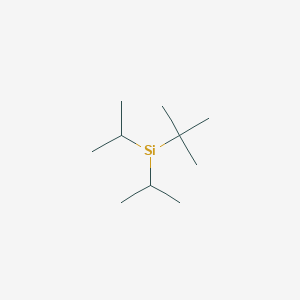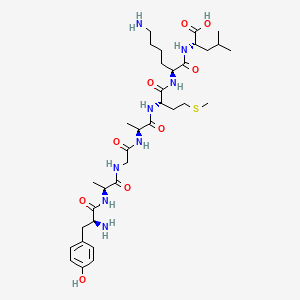![molecular formula C11H12N2S B14246726 N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine CAS No. 402559-76-6](/img/structure/B14246726.png)
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine is a compound that features a benzene ring substituted with a thiophene group and two amine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with thiophen-2-ylmethanol under specific conditions. One common method involves the use of a condensation reaction where the thiophen-2-ylmethanol is reacted with benzene-1,4-diamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl~3~) or thionyl chloride (SOCl~2~). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological processes and as a probe for detecting specific biomolecules.
Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N1-[(Thiophen-2-yl)methyl]benzene-1,4-diamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-[(Thiophen-2-yl)methyl]benzene-1,4-diamine:
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxaldehyde share the thiophene ring but differ in their substitution patterns and properties.
Benzene-1,4-diamine derivatives: Compounds such as benzene-1,4-diamine and its substituted analogs have similar core structures but different functional groups.
Uniqueness
This compound is unique due to the combination of the thiophene and benzene-1,4-diamine moieties, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific interactions with biological targets or advanced material properties.
Propiedades
Número CAS |
402559-76-6 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
4-N-(thiophen-2-ylmethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H12N2S/c12-9-3-5-10(6-4-9)13-8-11-2-1-7-14-11/h1-7,13H,8,12H2 |
Clave InChI |
ZNARLHQMPCPQNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CNC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


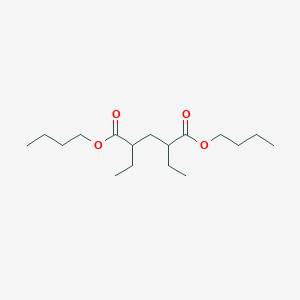
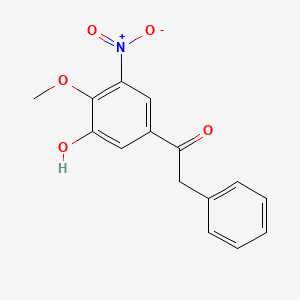
![Benzenesulfonamide, 4-methyl-N-[(1S)-1-methyl-2-oxo-2-phenylethyl]-](/img/structure/B14246654.png)
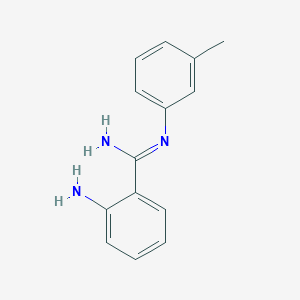
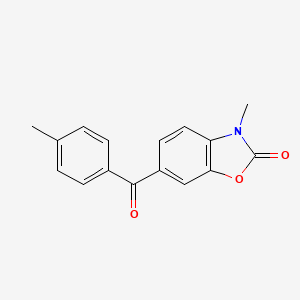
![1-(Diphenylphosphanyl)-2-[(S)-4-methylbenzene-1-sulfinyl]-1H-pyrrole](/img/structure/B14246674.png)
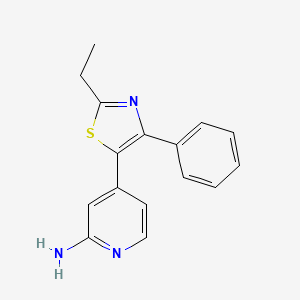
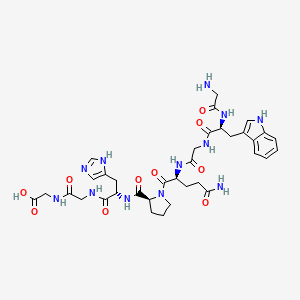
![(1R)-2-benzyl-1-(2,3-dihydro-1-benzofuran-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B14246683.png)
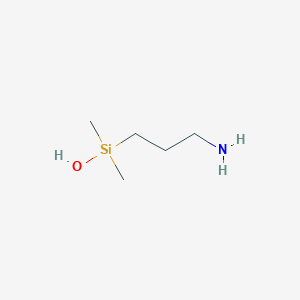
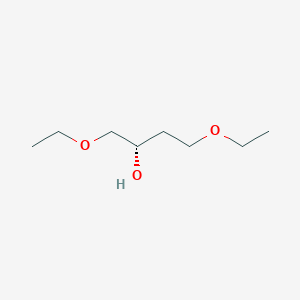
![[1,3]Thiazolo[4,5-G]phthalazine](/img/structure/B14246711.png)
